molecular formula C19H23ClN2O2S B2828162 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide CAS No. 1172022-75-1

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2828162
CAS No.: 1172022-75-1
M. Wt: 378.92
InChI Key: SVRLGUUYZATGJT-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide (CAS 1172022-75-1) is a chemical compound with the molecular formula C19H23ClN2O2S and a molecular weight of 378.92 g/mol . This high-purity compound (90%+) is offered for research and development applications, with availability in various quantities to suit laboratory-scale needs . The compound features a benzothiazole core, a common structural motif in medicinal chemistry and materials science research. Its molecular structure includes a chloro and a methyl substituent on the benzothiazole ring, coupled with a cyclopentanecarboxamide moiety linked via a tetrahydrofuran-derived (oxolan-2-yl)methyl chain . This specific architecture may be of interest for investigating structure-activity relationships in drug discovery, particularly for targets where the benzothiazole scaffold is prevalent. It has also been referenced in scientific literature spanning fields such as crystal engineering and materials science, indicating its utility in diverse research areas . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheets and scientific literature prior to use.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-12-9-14(20)10-16-17(12)21-19(25-16)22(11-15-7-4-8-24-15)18(23)13-5-2-3-6-13/h9-10,13,15H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRLGUUYZATGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with 4-chloro-3-methylbenzoyl chloride under acidic conditions.

    Introduction of the tetrahydrofuran moiety: The benzo[d]thiazole intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium hydride.

    Formation of the cyclopentanecarboxamide group: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole ring system is a common scaffold in medicinal chemistry. Key analogs include:

(a) N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
  • Substituents : 4,5-dichloro and 3,5-dimethoxy groups on benzothiazole.
  • This analog exhibited the highest molecular weight in a study of P. guineense derivatives .
(b) BG14889 (N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide)
  • Substituents : 7-chloro and 4-methoxy groups on benzothiazole.
  • Properties: Molecular weight = 394.9155 g/mol.
(c) Ethyl (3-hydroxyphenyl) carbamate
  • Substituents : Lacks benzothiazole but shares carbamate functionality.
  • Properties: Notable for the longest retention time in chromatographic analysis, suggesting distinct hydrophobicity or stability .

Structural and Functional Implications

Compound Name Benzothiazole Substituents Molecular Weight (g/mol) Key Features
Target Compound 6-Cl, 4-CH₃ ~375–395 (estimated) Balanced lipophilicity, moderate solubility from oxolan group
BG14889 7-Cl, 4-OCH₃ 394.9155 Increased polarity from methoxy
N-(4,5-Dichloro-...) 4,5-Cl₂, 3,5-(OCH₃)₂ >450 (estimated) High molecular weight, low solubility
  • Electronic Effects : Chloro groups enhance electron-withdrawing properties, stabilizing the benzothiazole core. Methoxy groups (as in BG14889) introduce electron-donating effects, altering reactivity .
  • Solubility : The oxolan (tetrahydrofuran) moiety in the target compound and BG14889 improves aqueous solubility compared to fully aromatic analogs.

Pharmacological and Physicochemical Considerations

  • Target Compound: The 4-methyl group may reduce metabolic degradation compared to methoxy-substituted analogs.
  • BG14889 : Methoxy groups could increase hydrogen-bonding capacity, improving target affinity but possibly reducing blood-brain barrier penetration .
  • N-(4,5-Dichloro-...) : High molecular weight and dichloro substitution may limit bioavailability despite enhanced stability .

Research Tools and Methodologies

Crystallographic tools like SHELXL and ORTEP-3 are critical for elucidating the structures of benzothiazole derivatives. These programs enable precise determination of substituent orientations and intermolecular interactions, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide is a synthetic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound's molecular formula is C12H16ClN3SC_{12}H_{16}ClN_3S with a molecular weight of approximately 269.79 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing benzothiazole derivatives exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Several studies highlight the antimicrobial potential of benzothiazole derivatives against various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation markers.

Antimicrobial Activity

A study conducted by demonstrates that benzothiazole derivatives, including related compounds, exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.

Table 1: Antimicrobial Activity Against Various Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of the compound on MCF-7 cells using an MTT assay. Results indicated a significant reduction in cell viability at concentrations above 25 µM.

Table 2: Cytotoxicity Data

Concentration (µM)Cell Viability (%)
0100
590
2550
5020

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) production can lead to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with cell proliferation and survival.

Q & A

Basic: What are the common synthetic routes for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Cyclopentanecarboxamide Core Formation: Activation of cyclopentanecarboxylic acid using coupling agents (e.g., HATU or EDC) followed by reaction with 6-chloro-4-methyl-1,3-benzothiazol-2-amine.
  • Oxolane Substituent Introduction: Alkylation of the secondary amine using (oxolan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on substituent-induced shifts (e.g., oxolane protons at δ 3.6–4.2 ppm, benzothiazole aromatic protons at δ 7.2–8.1 ppm) .
    • IR: Confirm carbonyl (C=O, ~1660 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) stretches .
  • Mass Spectrometry: HRMS to verify molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Key variables to test:

  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for alkylation steps. Ethanol may reduce side reactions but lower solubility .
  • Catalysis: Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions involving oxolane derivatives.
  • Temperature Control: Lower temperatures (0–5°C) during amine coupling to minimize epimerization .
  • Reagent Stoichiometry: Optimize molar ratios (e.g., 1.2 equivalents of (oxolan-2-yl)methyl bromide) to drive alkylation to completion .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR signal overlap)?

Methodological Answer:

  • Orthogonal Techniques:
    • X-ray Crystallography: Resolve ambiguities in stereochemistry or substituent positioning (e.g., oxolane ring conformation) .
    • 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., cyclopentane vs. oxolane methylene groups) .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values .

Advanced: What experimental strategies assess the compound’s bioactivity against cancer cells?

Methodological Answer:

  • In Vitro Assays:
    • MTT/Proliferation Assays: Dose-response curves (0.1–100 μM) on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based kinase activity assays .
  • Mechanistic Studies:
    • Apoptosis Markers: Western blot for cleaved caspase-3/PARP after 24-hour treatment .

Advanced: How to study the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to immobilized targets .
    • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Molecular Docking: Use AutoDock Vina to predict binding modes, guided by X-ray structures of homologous proteins .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via HPLC for degradation products (e.g., cyclopentane ring hydrolysis) .
    • Oxidative Stress: Treat with H₂O₂ (3% v/v) to assess susceptibility to oxidation (e.g., benzothiazole sulfur oxidation) .
  • Metabolic Stability: Use liver microsomes to estimate half-life (t₁/₂) and identify major metabolites via LC-MS .

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